![molecular formula C17H18O2S B14729810 2-[(4-Butylphenyl)sulfanyl]benzoic acid CAS No. 5495-78-3](/img/structure/B14729810.png)
2-[(4-Butylphenyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Butylphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfanyl group attached to a 4-butylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Butylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-butylthiophenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction where 4-butylthiophenol reacts with a halogenated benzoic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[(4-Butylphenyl)sulfanyl]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Butylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
- 2-[(4-Methylphenyl)sulfanyl]benzoic acid
- 2-[(4-Ethylphenyl)sulfanyl]benzoic acid
- 2-[(4-Propylphenyl)sulfanyl]benzoic acid
Comparison: While these compounds share a similar core structure, the length and nature of the alkyl chain on the phenyl ring can significantly influence their physical and chemical properties. 2-[(4-Butylphenyl)sulfanyl]benzoic acid is unique due to its specific butyl substitution, which can affect its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
5495-78-3 |
|---|---|
Formule moléculaire |
C17H18O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(4-butylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S/c1-2-3-6-13-9-11-14(12-10-13)20-16-8-5-4-7-15(16)17(18)19/h4-5,7-12H,2-3,6H2,1H3,(H,18,19) |
Clé InChI |
RJESSLYKYBYMSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


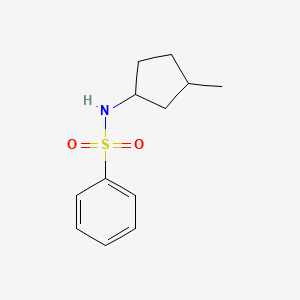

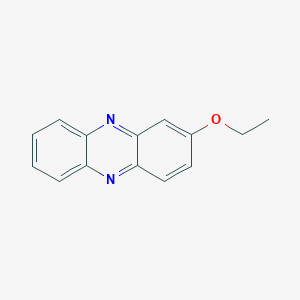
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
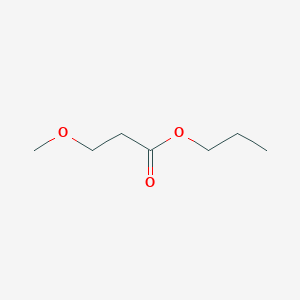
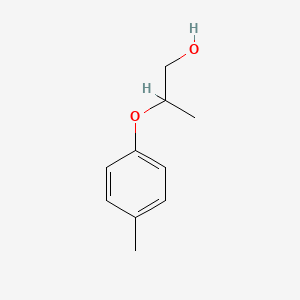
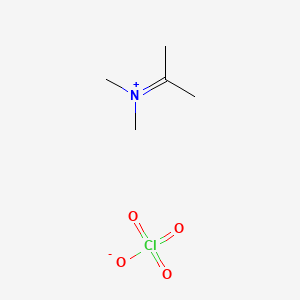
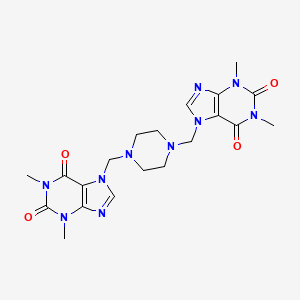
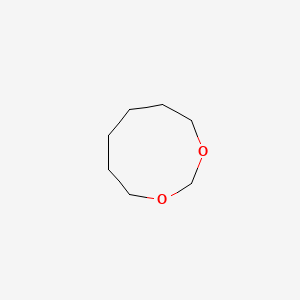

![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
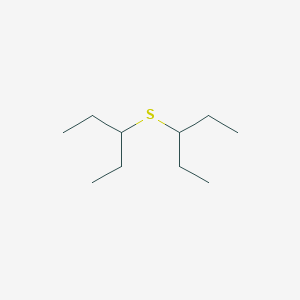
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)

